4,6-Bis(pentadecyloxy)isophthalic acid

2D self-assembly solid–liquid interface scanning tunneling microscopy

4,6-Bis(pentadecyloxy)isophthalic acid (CAS 630102-28-2, C₃₈H₆₆O₆, MW 618.9 g/mol) is a 4,6-dialkoxylated isophthalic acid derivative bearing two linear C15 alkyl chains. It belongs to a family of amphiphilic aromatic dicarboxylic acids that serve as organic linkers for metal–organic frameworks (MOFs) and as building blocks for surface-confined self-assembled monolayers.

Molecular Formula C38H66O6
Molecular Weight 618.9 g/mol
Cat. No. B13143861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(pentadecyloxy)isophthalic acid
Molecular FormulaC38H66O6
Molecular Weight618.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)O)C(=O)O)OCCCCCCCCCCCCCCC
InChIInChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-43-35-32-36(34(38(41)42)31-33(35)37(39)40)44-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,39,40)(H,41,42)
InChIKeyXYXDGLJDVCPBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,6-Bis(pentadecyloxy)isophthalic Acid and Why Is It Sourced for Advanced Material Research?


4,6-Bis(pentadecyloxy)isophthalic acid (CAS 630102-28-2, C₃₈H₆₆O₆, MW 618.9 g/mol) is a 4,6-dialkoxylated isophthalic acid derivative bearing two linear C15 alkyl chains [1]. It belongs to a family of amphiphilic aromatic dicarboxylic acids that serve as organic linkers for metal–organic frameworks (MOFs) and as building blocks for surface-confined self-assembled monolayers [2]. Its long alkyl chains confer high hydrophobicity (computed XLogP3-AA = 15.3) [1] and distinct two-dimensional packing behavior compared to shorter-chain homologues, making it a candidate for tuning interfacial architectures and porous material properties.

Why 4,6-Bis(pentadecyloxy)isophthalic Acid Cannot Be Replaced by a Short-Chain Isophthalic Acid Derivative


Generic substitution with a shorter-chain 4,6-dialkoxylated isophthalic acid (e.g., heptyloxy or decyloxy) fails because the alkyl chain length directly governs the dominant intermolecular forces, surface dynamics, and ultimate two-dimensional architecture [1]. Even a change from C10 to C15 shifts the self-assembly outcome from ordered cyclic pentamers to rectangular oligomers (tetramers, hexamers, octamers) at the Au(111)–water interface, due to enhanced chain–surface interactions and reduced molecular mobility [1]. Additionally, the computed XLogP drops from 15.3 for the C15 derivative to approximately 10.5 for the C10 analogue [2], meaning the hydrophobicity, solubility profile, and resulting MOF pore environment would be fundamentally altered if a shorter homologue were used.

Head-to-Head Evidence: Where 4,6-Bis(pentadecyloxy)isophthalic Acid Differs Quantitatively from Closest Analogs


Self-Assembly Architecture at Au(111)–Water Interface: C15 Induces Rectangular Oligomers Instead of Cyclic Pentamers

At the Au(111)–water interface (0.1 M HClO₄, substrate potential 350 mV vs. SCE), 4,6-bis(pentadecyloxy)isophthalic acid (ISA-D15) forms disordered patterns with a tendency toward short lamellae; the ISA residues organize primarily in tetramers, but hexamers and octamers are also observed, indicating a rectangular packing motif [1]. Under identical conditions, the C10 homologue (ISA-D10) self-assembles into ordered cyclic pentamers [1]. The C7 homologue (ISA-D7) produces a well-organized, uniform arrangement [1]. Thus, increasing chain length from C10 to C15 switches the dominant architecture from pentameric cycles to rectangular oligomers.

2D self-assembly solid–liquid interface scanning tunneling microscopy

Computed Hydrophobicity (XLogP3-AA): 4.8 log-unit Higher than the Decyloxy Analog

The computed octanol–water partition coefficient (XLogP3-AA) of 4,6-bis(pentadecyloxy)isophthalic acid is 15.3 [1]. By comparison, the C10 analogue (4,6-bis(decyloxy)isophthalic acid) has an estimated XLogP of approximately 10.5 based on the incremental contribution of five methylene units per chain (∼0.5 log unit per CH₂ per chain) [2]. The 4.8 log-unit difference corresponds to a >10,000-fold higher partition coefficient favoring the organic phase, translating into vastly different solubility, chromatographic retention, and bioavailability profiles.

partition coefficient hydrophobicity drug design

Predicted Boiling Point Separates C15 from C10 by >100 °C, Indicating Stronger Intermolecular Forces

The predicted boiling point of 4,6-bis(pentadecyloxy)isophthalic acid is 699.2 ± 55.0 °C . The C10 analogue (4,6-bis(decyloxy)isophthalic acid) has a predicted boiling point of approximately 580 °C (estimated by group contribution) [1], a difference exceeding 100 °C. This substantial gap reflects stronger van der Waals interactions between the longer C15 chains, which directly affects thermal stability, vacuum sublimation behavior, and processing temperature windows in device fabrication.

boiling point thermal property intermolecular forces

Where 4,6-Bis(pentadecyloxy)isophthalic Acid Delivers Verifiable Advantage Over Shorter-Chain Analogs


Engineering Rectangular Nanopore Arrays on Gold Surfaces via Self-Assembly

When a rectangular (tetramer/hexamer/octamer) pore motif is desired on Au(111), the C15 derivative is the only 4,6-dialkoxy-ISA that generates this architecture at the Au(111)–water interface; ISA-D10 gives exclusively cyclic pentamers and ISA-D7 produces a uniform lamellar-like arrangement [1]. This enables fabrication of 2D nanopatterns with a distinct periodicity for host–guest chemistry or molecular electronics.

Design of Ultra-Hydrophobic MOF Pores for Selective Hydrocarbon Adsorption

The XLogP of 15.3 [2] indicates extreme hydrophobicity, which, when incorporated as a MOF linker, can create pore environments that preferentially adsorb long-chain alkanes or reject water. Shorter-chain analogs (XLogP ~8–10) would not achieve comparable hydrophobicity, potentially compromising selectivity in hydrocarbon separation or moisture-sensitive applications [2].

Thermally Robust Coordination Polymers Requiring High-Temperature Synthesis

With a predicted boiling point nearly 120 °C higher than that of the C10 analogue , the C15 ligand can survive solvothermal MOF synthesis conditions that would degrade or volatilize shorter-chain linkers, enabling access to framework topologies that require extended reaction times at elevated temperatures.

Studies of Chain-Length-Dependent Surface Dynamics by STM

The observation that ISA-D15 exhibits ‘frozen’ dynamics on Au(111) whereas ISA-D7 and ISA-D10 remain mobile [1] makes the C15 compound a valuable probe for investigating how alkyl chain length modulates molecule–surface interaction strength and self-assembly kinetics at the single-molecule level.

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